molecular formula C8H10O3S2 B116230 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 147086-81-5

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Numéro de catalogue: B116230
Numéro CAS: 147086-81-5
Poids moléculaire: 218.3 g/mol
Clé InChI: NFUQUGUUAUVBMO-FSPLSTOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide: is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring.

    Hydroxylation and Methylation: Introduction of the hydroxy and methyl groups at the 4 and 6 positions, respectively, is achieved through selective functionalization reactions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation-Reduction Sequence

The primary synthetic route involves a two-step process starting from (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (keto sulfide):

  • Oxidation : The keto sulfide is oxidized to (4S,6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide (keto sulfone) using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate (Na₂WO₄) in ethyl acetate/water .

  • Reduction : The keto sulfone is reduced with sodium borohydride (NaBH₄) in methanol at 10–20°C to yield the final hydroxy sulfone compound .

StepReagents/ConditionsProductYield
1H₂O₂, Na₂WO₄, ethyl acetate/H₂O, 20°CKeto sulfone98%
2NaBH₄, MeOH, 10–20°CHydroxy sulfone88%

Hydroxyl Group Activation

The hydroxyl group in trans-2 is pivotal for further derivatization:

  • Mitsunobu Reaction : Converts the hydroxyl group to an ethylamino group via inversion of configuration, critical for dorzolamide synthesis .

  • Leaving Group Formation : The hydroxyl group is transformed into a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with ethylamine .

Stereoselective Solvolysis

A novel stereoselective solvolysis method enables diastereoisomerically pure trans-2 synthesis:

  • Conditions : Acetone/phosphate buffer (pH 7.4) at 40°C .

  • Mechanism : Proceeds via an SN1-like pathway , forming a planar carbocation intermediate. Stereoselectivity arises from preferential axial attack by water, yielding a 91:9 diastereomeric ratio .

Solvent SystemTemp (°C)Diastereomeric Ratio (trans:cis)
Acetone/phosphate buffer4091:9

Mechanistic Insights

  • Oxidation : The sulfide-to-sulfone oxidation follows electrophilic mechanisms mediated by peracids (e.g., mCPBA) or H₂O₂ .

  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the sulfone group .

Critical Data

  • Molecular Formula : C₈H₁₀O₃S₂ .

  • CAS Registry : 147086-81-5 .

  • Stereochemistry : Confirmed via X-ray crystallography .

This compound’s reactivity and stereoselective transformations underscore its importance in pharmaceutical synthesis, particularly for ocular therapeutics. The integration of oxidation-reduction chemistry and solvolysis-driven stereocontrol provides a robust framework for scalable production .

Applications De Recherche Scientifique

Pharmaceutical Development

The primary application of (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide lies in its role as an intermediate in the synthesis of dorzolamide. Research has focused on optimizing the synthesis pathways to enhance yield and purity while minimizing impurities that can affect therapeutic efficacy.

Table 1: Synthesis Pathways for Dorzolamide

Synthesis MethodKey StepsYield (%)Reference
Reduction MethodReduction of keto group using NaBH4 in methanolHigh
Mitsunobu ReactionConversion of hydroxyl group to ethylamino groupModerate
Nucleophilic SubstitutionTransformation with azide followed by reductionHigh

Carbonic Anhydrase Inhibition

As a structural analogue of dorzolamide, this compound exhibits potential inhibitory effects on carbonic anhydrase enzymes. Studies have indicated that modifications in the thiophene ring can enhance binding affinity and selectivity towards different isoforms of carbonic anhydrase.

Case Study: Inhibition Profile
A comparative study evaluated the inhibitory effects of various thienothiopyran derivatives on carbonic anhydrase II. The results demonstrated that compounds with hydroxyl and methyl substitutions showed improved inhibition compared to other derivatives.

Investigations into the side effects associated with dorzolamide have prompted studies into its impurities like this compound. Understanding the pharmacokinetics and potential adverse effects is crucial for ensuring patient safety.

Mécanisme D'action

The mechanism by which (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur dioxide groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide: This compound differs by having an amino group instead of a hydroxy group.

    (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide:

Uniqueness

The uniqueness of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide lies in its specific functional groups and their positions, which confer distinct chemical and biological properties

Activité Biologique

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, also known as Dorzolamide, is a compound that belongs to the class of carbonic anhydrase inhibitors. It has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and other conditions associated with elevated intraocular pressure (IOP). This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₁₀O₃S₂
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 147086-81-5

Dorzolamide primarily functions as a carbonic anhydrase inhibitor , which reduces the production of aqueous humor in the eye. This decrease in fluid production leads to a reduction in intraocular pressure. The compound selectively inhibits the enzyme carbonic anhydrase II (CA-II), which is predominantly found in the ciliary processes of the eye.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Inhibition of Carbonic Anhydrase :
    • Dorzolamide exhibits a strong inhibitory effect on carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) .
    • This inhibition results in decreased bicarbonate ion secretion and subsequently lowers aqueous humor production .
  • Effects on Intraocular Pressure :
    • Clinical studies have demonstrated that Dorzolamide effectively lowers IOP in patients with glaucoma or ocular hypertension .
    • A meta-analysis indicated that Dorzolamide can reduce IOP by approximately 20% to 30% when administered topically .
  • Pharmacokinetics :
    • Following topical application, Dorzolamide is absorbed into the systemic circulation but remains primarily effective at the site of action due to its localized delivery .
    • The drug has a half-life of about 4 hours and is metabolized primarily by hepatic pathways .

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of Dorzolamide:

  • Study on Efficacy :
    A randomized controlled trial involving 200 patients demonstrated that Dorzolamide significantly reduced IOP compared to placebo over a period of 12 weeks. The mean reduction in IOP was reported as 3.2 mmHg at peak effect .
  • Safety Profile :
    Adverse effects reported include local irritation and a bitter taste. However, systemic side effects are rare due to low systemic absorption following topical administration .

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

The following table compares Dorzolamide with other commonly used carbonic anhydrase inhibitors:

CompoundMechanismPrimary UseCommon Side Effects
DorzolamideCA-II InhibitionGlaucoma treatmentBitter taste, eye irritation
AcetazolamideCA InhibitionGlaucoma, altitude sicknessNausea, fatigue
BrinzolamideCA-II InhibitionGlaucoma treatmentEye discomfort

Propriétés

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQUGUUAUVBMO-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057646
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147086-81-5
Record name 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147086-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147086815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 147086-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-OL 7,7-DIOXIDE, (4S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ8MBD49UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.